molecular formula C12H7Cl2N3 B8708158 5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine

5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B8708158
M. Wt: 264.11 g/mol
InChI Key: INDRHDCJGAIYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H7Cl2N3 and its molecular weight is 264.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

5,7-dichloro-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H7Cl2N3/c13-10-7-11(14)17-12(15-10)6-9(16-17)8-4-2-1-3-5-8/h1-7H

InChI Key

INDRHDCJGAIYFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)N=C(C=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

There was dissolved, in acetonitrile (20 mL), 3-amino-5-phenyl-pyrazole (1.00 g, 6.28 mM) in an argon gas atmosphere, malonyl chloride (672 μL, 6.91 mM) was added to the resulting solution with ice-cooling and the mixture was stirred for 2 hours. To this reaction liquid, there was further added malonyl chloride (210 μL, 2.15 mM) followed by stirring the mixture for one hour. This reaction liquid was diluted with water and then extracted with ethyl acetate. The resulting extracts were combined, dried over anhydrous sodium sulfate and the solvent was then distilled off. After the addition of phosphoryl chloride (10 mL) to the resulting solid with ice-cooling, the resulting suspension was stirred for 4 hours, while refluxing the same with heating. The phosphoryl chloride was distilled off from the reaction liquid, the residue thus obtained was diluted with water and then extracted with methylene chloride. The extracts thus obtained were combined, dried over anhydrous sodium sulfate, the solvent was distilled off and then the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10) to thus give the title compound (168 mg, yield: 10%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
672 μL
Type
reactant
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
10%

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